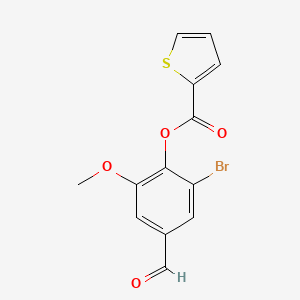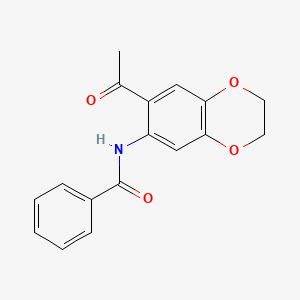![molecular formula C23H28N2O5S B4930984 ethyl 1-{[4-(acetylamino)phenyl]sulfonyl}-4-benzyl-4-piperidinecarboxylate](/img/structure/B4930984.png)
ethyl 1-{[4-(acetylamino)phenyl]sulfonyl}-4-benzyl-4-piperidinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1-{[4-(acetylamino)phenyl]sulfonyl}-4-benzyl-4-piperidinecarboxylate, also known as EABS, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. EABS is a piperidine-based compound that has been synthesized through a multi-step process.
Mécanisme D'action
The mechanism of action of ethyl 1-{[4-(acetylamino)phenyl]sulfonyl}-4-benzyl-4-piperidinecarboxylate is not fully understood. However, several studies have reported that ethyl 1-{[4-(acetylamino)phenyl]sulfonyl}-4-benzyl-4-piperidinecarboxylate exerts its therapeutic effects by modulating various signaling pathways. For example, Li et al. (2017) reported that ethyl 1-{[4-(acetylamino)phenyl]sulfonyl}-4-benzyl-4-piperidinecarboxylate inhibited the PI3K/Akt/mTOR signaling pathway, which is involved in cancer cell growth and survival. Another study by Zhang et al. (2018) reported that ethyl 1-{[4-(acetylamino)phenyl]sulfonyl}-4-benzyl-4-piperidinecarboxylate inhibited the NF-κB signaling pathway, which is involved in inflammation.
Biochemical and Physiological Effects:
ethyl 1-{[4-(acetylamino)phenyl]sulfonyl}-4-benzyl-4-piperidinecarboxylate has been reported to have various biochemical and physiological effects. For example, Li et al. (2017) reported that ethyl 1-{[4-(acetylamino)phenyl]sulfonyl}-4-benzyl-4-piperidinecarboxylate inhibited the expression of various proteins involved in cancer cell growth and survival, such as Bcl-2, cyclin D1, and c-Myc. Another study by Zhang et al. (2018) reported that ethyl 1-{[4-(acetylamino)phenyl]sulfonyl}-4-benzyl-4-piperidinecarboxylate reduced the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in a mouse model of acute lung injury.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl 1-{[4-(acetylamino)phenyl]sulfonyl}-4-benzyl-4-piperidinecarboxylate has several advantages for lab experiments, such as its high purity and stability. However, there are also some limitations to using ethyl 1-{[4-(acetylamino)phenyl]sulfonyl}-4-benzyl-4-piperidinecarboxylate in lab experiments. For example, ethyl 1-{[4-(acetylamino)phenyl]sulfonyl}-4-benzyl-4-piperidinecarboxylate is a relatively new compound, and its effects on various diseases are not fully understood. Additionally, ethyl 1-{[4-(acetylamino)phenyl]sulfonyl}-4-benzyl-4-piperidinecarboxylate is expensive to synthesize, which may limit its use in some experiments.
Orientations Futures
There are several future directions for the research on ethyl 1-{[4-(acetylamino)phenyl]sulfonyl}-4-benzyl-4-piperidinecarboxylate. Firstly, more studies are needed to elucidate the mechanism of action of ethyl 1-{[4-(acetylamino)phenyl]sulfonyl}-4-benzyl-4-piperidinecarboxylate. Secondly, the potential therapeutic applications of ethyl 1-{[4-(acetylamino)phenyl]sulfonyl}-4-benzyl-4-piperidinecarboxylate in various diseases should be explored further. Thirdly, the safety and toxicity of ethyl 1-{[4-(acetylamino)phenyl]sulfonyl}-4-benzyl-4-piperidinecarboxylate should be evaluated in preclinical studies. Finally, the development of more efficient and cost-effective synthesis methods for ethyl 1-{[4-(acetylamino)phenyl]sulfonyl}-4-benzyl-4-piperidinecarboxylate should be pursued.
Conclusion:
In conclusion, ethyl 1-{[4-(acetylamino)phenyl]sulfonyl}-4-benzyl-4-piperidinecarboxylate is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. The synthesis method of ethyl 1-{[4-(acetylamino)phenyl]sulfonyl}-4-benzyl-4-piperidinecarboxylate has been described in detail, and several studies have reported its anti-inflammatory and anti-cancer properties. The mechanism of action of ethyl 1-{[4-(acetylamino)phenyl]sulfonyl}-4-benzyl-4-piperidinecarboxylate is not fully understood, and more research is needed to explore its potential therapeutic applications in various diseases. Despite some limitations, ethyl 1-{[4-(acetylamino)phenyl]sulfonyl}-4-benzyl-4-piperidinecarboxylate has several advantages for lab experiments, and there are several future directions for the research on ethyl 1-{[4-(acetylamino)phenyl]sulfonyl}-4-benzyl-4-piperidinecarboxylate.
Méthodes De Synthèse
The synthesis of ethyl 1-{[4-(acetylamino)phenyl]sulfonyl}-4-benzyl-4-piperidinecarboxylate involves a multi-step process that includes the preparation of the starting materials, followed by the formation of the piperidine ring and the introduction of the sulfonyl and benzyl groups. The synthesis method has been described in detail in a research article by Zhang et al. (2016). The authors reported a high yield of ethyl 1-{[4-(acetylamino)phenyl]sulfonyl}-4-benzyl-4-piperidinecarboxylate and demonstrated the purity of the compound using various analytical techniques.
Applications De Recherche Scientifique
Ethyl 1-{[4-(acetylamino)phenyl]sulfonyl}-4-benzyl-4-piperidinecarboxylate has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. Several research studies have reported the anti-inflammatory and anti-cancer properties of ethyl 1-{[4-(acetylamino)phenyl]sulfonyl}-4-benzyl-4-piperidinecarboxylate. For instance, a study by Li et al. (2017) demonstrated that ethyl 1-{[4-(acetylamino)phenyl]sulfonyl}-4-benzyl-4-piperidinecarboxylate inhibited the growth of cancer cells and induced apoptosis in vitro and in vivo. Another study by Zhang et al. (2018) reported that ethyl 1-{[4-(acetylamino)phenyl]sulfonyl}-4-benzyl-4-piperidinecarboxylate had anti-inflammatory effects in a mouse model of acute lung injury.
Propriétés
IUPAC Name |
ethyl 1-(4-acetamidophenyl)sulfonyl-4-benzylpiperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O5S/c1-3-30-22(27)23(17-19-7-5-4-6-8-19)13-15-25(16-14-23)31(28,29)21-11-9-20(10-12-21)24-18(2)26/h4-12H,3,13-17H2,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDXIZDUCXDNYCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-({[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3-isopropoxybenzamide](/img/structure/B4930901.png)
![N-[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-methyl-3-nitrobenzamide](/img/structure/B4930908.png)
![N-[6,6-dimethyl-1-(2-methylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-imidazo[1,2-a]pyridin-2-ylpropanamide](/img/structure/B4930914.png)
![4-[(3-bromo-4-methylphenyl)diazenyl]-5-methyl-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4930915.png)
![N,N-dimethyl-2-{4-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]-1-piperazinyl}acetamide](/img/structure/B4930916.png)
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N,1,5-trimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4930926.png)

![1-phenyl-N-[2-(1,2,3-thiadiazol-4-ylcarbonyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]cyclopropanecarboxamide](/img/structure/B4930937.png)



![1,7,7-trimethylbicyclo[2.2.1]hept-2-yl (1,3-benzoxazol-2-ylthio)acetate](/img/structure/B4930964.png)
![4-cyclohexyl-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B4930970.png)
![3-[3-(3-methoxyphenoxy)propoxy]benzaldehyde](/img/structure/B4930971.png)